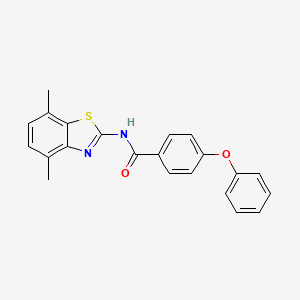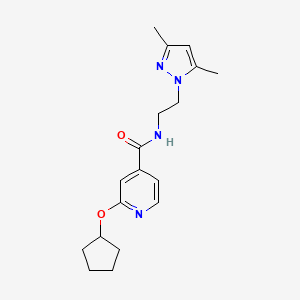
2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit potent pharmacological activities, making it a promising candidate for the development of new drugs.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide, also known as 2-(cyclopentyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to form complexes with metals like copper. These complexes have demonstrated significant cytotoxicity against various human cancer cell lines, including A2780, A2780R, HOS, and MCF-7 . The mechanism involves inducing apoptosis through the production of reactive oxygen species (ROS), which leads to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound’s structure suggests it could be effective in antimicrobial applications. The presence of the pyrazole and pyridine moieties is known to enhance antimicrobial properties. Research into similar compounds has shown efficacy against a range of bacterial and fungal pathogens, making it a promising candidate for developing new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, forming stable complexes with various metal ions. These complexes are of interest for their unique electronic, magnetic, and catalytic properties. Such complexes can be used in catalysis, materials science, and as models for biological systems .
Drug Design and Development
The compound’s ability to interact with biological targets makes it a valuable scaffold in drug design. Its structural features allow for modifications that can enhance binding affinity and selectivity towards specific proteins or enzymes. This versatility is crucial in the development of new therapeutic agents for various diseases .
Photophysical Studies
The compound’s unique structure allows it to be used in photophysical studies. It can be incorporated into materials that exhibit interesting optical properties, such as fluorescence or phosphorescence. These materials have applications in sensors, imaging, and light-emitting devices .
Organic Synthesis
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for chemical reactions, enabling the construction of diverse molecular architectures. This makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biochemical Research
The compound can be used in biochemical research to study enzyme inhibition and protein-ligand interactions. Its structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors .
Material Science
In material science, the compound can be utilized to develop new materials with specific properties. For example, its incorporation into polymers or composites can enhance mechanical strength, thermal stability, or chemical resistance. These materials have applications in various industries, including aerospace, automotive, and electronics .
特性
IUPAC Name |
2-cyclopentyloxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-14(2)22(21-13)10-9-20-18(23)15-7-8-19-17(12-15)24-16-5-3-4-6-16/h7-8,11-12,16H,3-6,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNKQZZIOUCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC=C2)OC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

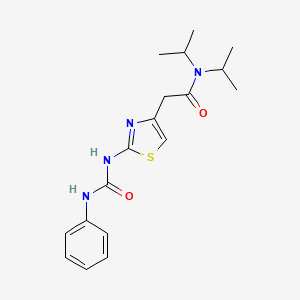

![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
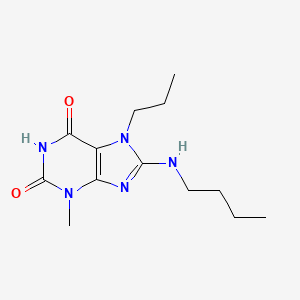
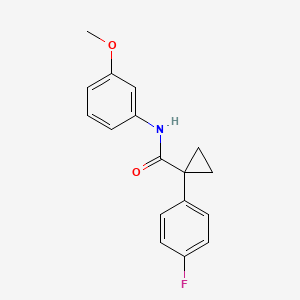
![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)
